tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate

Chiral purity Enantiomeric excess Peptide synthesis

Sourcing enantiopure (R)-Fmoc-β-amino alcohols with orthogonal protection for D-peptide synthesis often faces inconsistent enantiomeric excess. This (R)-enantiomer (CAS 161529-14-2) resolves that bottleneck with verified stereochemistry. - Enables sequential Fmoc/tBu deprotection for standard Fmoc-SPPS assembly of D-amino acid-containing peptides. - Primary alcohol handle supports further derivatization (oxidation, Mitsunobu) prior to global cleavage. - Critical for protease-resistant peptide drugs, antimicrobial peptides, and β-hairpin scaffolds.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
Cat. No. B13385249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)
InChIKeyBSWAVDINBJTJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R)-3-(Fmoc-amino)-4-hydroxybutanoate: Chiral β-Amino Alcohol Building Block


tert-Butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate (CAS 161529-14-2) is an Fmoc-protected chiral β-amino alcohol derived from D-aspartic acid, featuring a tert-butyl ester side-chain protection. It belongs to the class of N-Fmoc-β-amino alcohol building blocks widely employed in solid-phase peptide synthesis (SPPS) and peptidomimetic construction. The compound carries orthogonal protecting groups—base-labile Fmoc on the amine and acid-labile tert-butyl ester on the carboxylic side chain—enabling sequential deprotection during stepwise chain assembly . Its (R)-configuration at the β-carbon distinguishes it from its (S)-enantiomer (CAS 133565-45-4), imparting stereochemical control critical for the synthesis of D-amino acid-containing peptides and retro-inverso peptidomimetics .

R
Chiral (R)-β-amino alcohol for D-configuration peptide and retro-inverso research
P
Orthogonal Fmoc/tBu protection compatible with standard Fmoc-SPPS workflows
H
Primary alcohol handle supports peptidomimetic derivatization and chain extension

Substitution Failure: Stereochemistry & Orthogonality


Generic substitution among Fmoc-protected β-amino alcohol esters is prohibited by two non-interchangeable molecular properties: (i) the absolute configuration at the β-carbon determines the peptide backbone chirality—substituting the (R)-enantiomer with the (S)-form inverts the stereochemistry of the incorporated residue, which can abolish biological activity in target peptides; (ii) the tert-butyl ester side-chain protecting group exhibits fundamentally different acid-lability kinetics and solubility profiles compared to trityl (Trt)-protected analogs such as Fmoc-Asparaginol(Trt), leading to incompatible deprotection timelines during global resin cleavage [1]. Vendors report enantiomeric purity specifications that differ between enantiomers—commercial (S)-Fmoc-Asp(OtBu)-ol is typically specified with enantiomer ≤1.0% by chiral HPLC [2], while the (R)-enantiomer requires independent verification of stereochemical integrity for each batch. These orthogonal requirements make simple one-for-one substitution scientifically invalid without complete revalidation of coupling and deprotection protocols.

Stereochemical inversion
Substituting (R) with (S)-enantiomer reverses backbone chirality, which may alter peptide conformation and reported model activity.
Deprotection orthogonality mismatch
tert-Butyl ester and trityl protecting groups differ markedly in acid lability, making tBu/Trityl substitution without full protocol revalidation unreliable.
Enantiomeric purity verification
Commercial (R)-enantiomer purity specs vary; independent chiral HPLC verification is required before critical stereochemical incorporation.

Comparative Evidence Guide


Enantiomeric Purity: (R)- vs. (S)-Enantiomer

The (R)-enantiomer (target compound, CAS 161529-14-2) is commercially available at ≥98% HPLC purity from multiple vendors, with the (S)-enantiomer (CAS 133565-45-4) specified at ≥98% purity with enantiomeric impurity ≤1.0% by chiral HPLC. While direct head-to-head chiral purity data comparing both enantiomers from the same analytical method is not reported in the open literature , the availability of the (S)-enantiomer with quantified enantiomeric excess provides a quality benchmark. The (R)-enantiomer is offered at 95–98% purity depending on vendor [1]. Researchers requiring defined D-configuration must verify enantiomeric purity independently, as the (R)-enantiomer is the non-proteinogenic antipode essential for D-peptide and retro-inverso applications.

Enantiomeric Purity
Reported
(R): ≥98% HPLC; enantiomer limit not uniformly specified.
(S): ≥98% HPLC; enantiomer ≤1.0% by chiral HPLC.
Enantiomeric purity directly impacts stereochemical integrity of the incorporated residue.
Independent verification recommended for (R)-enantiomer batches.
Chiral purity Enantiomeric excess Peptide synthesis Stereochemical fidelity

Side-Chain Deprotection: tBu vs. Trityl

The tert-butyl ester side-chain protecting group in the target compound undergoes cleavage under standard TFA-based global deprotection conditions (90–95% TFA, 1–2 h), identical to other tBu-protected amino acids. In contrast, the trityl (Trt)-protected analog, Fmoc-Asparaginol(Trt) (CAS 161529-14-2 in some listings), requires milder acid conditions (1–2% TFA in DCM) for selective detritylation while retaining tBu groups [1]. This kinetic orthogonality difference is well-established in peptide literature: trityl groups are cleaved >100-fold faster than tert-butyl esters under dilute acid conditions [1]. Several vendors now offer reliable Fmoc-amino acids with trityl side-chain protection as synthetically useful alternatives with easier deprotection characteristics [2].

Deprotection Kinetics
Class-level inference
tBu ester: 90–95% TFA, 1–2 h.
Trityl analog: 1–2% TFA in DCM, 5–30 min.
Acid-lability difference dictates global deprotection strategy and on-resin compatibility.
>100-fold rate difference reported for trityl vs. tBu under dilute acid.
Deprotection orthogonality TFA cleavage Side-chain protection SPPS

Reduction Yield: HOSu vs. Mixed Anhydride Method

Jadhav et al. (2011) demonstrated that Fmoc-protected β-amino alcohols synthesized via N-hydroxysuccinimide (HOSu) active ester reduction achieve yields exceeding 80% for most substrates, representing a clear improvement over the mixed anhydride (IBC-Cl) method for side-chain-protected amino acids (entries 6–10 in their Table 1) . The HOSu method also yielded products with optical rotations and melting points in agreement with the IBC-Cl method, while chiral HPLC analysis confirmed complete retention of stereochemical integrity—single peaks for Fmoc-L-Alaol (tR 6.24 min) and Fmoc-D-Alaol (tR 7.66 min) on Chiralpak AD column . Although this study did not specifically report data for the aspartic acid-derived β-amino alcohol tert-butyl ester, class-level extrapolation is supported by the demonstrated compatibility with Fmoc-Thr(OtBu)-ol and other side-chain-protected substrates.

Synthetic Yield
Class-level inference
HOSu active ester method: >80% yield for Fmoc-β-amino alcohols.
Mixed anhydride (IBC-Cl): lower yields for side-chain-protected substrates.
Synthetic route selection may influence stereochemical fidelity and lot-to-lot consistency.
Class-level extrapolation; direct data for this compound not reported.
Synthetic efficiency Racemization-free reduction β-Amino alcohol synthesis Fmoc-amino acid reduction

CAS Registry Differentiation: (R)- vs. (S)-Enantiomer

The target (R)-enantiomer is uniquely identified by CAS 161529-14-2, with molecular formula C23H27NO5 and molecular weight 397.46 g/mol . Its (S)-enantiomer (Fmoc-Aspartimol(OtBu), Fmoc-Asp(OtBu)-ol) is registered under CAS 133565-45-4 [1]. The InChI Key differentiates the two: BSWAVDINBJTJNU-OAHLLOKOSA-N for the (R)-enantiomer (t15-/m1/s1 stereodescriptor) versus BSWAVDINBJTJNU-GGYSOQFKNA-N for the (S)-enantiomer (t15-/m0/s1) [1]. Cross-referencing both CAS number and InChI Key during procurement is essential, as some vendor databases conflate CAS 161529-14-2 with trityl-protected analogs .

CAS & Identity
Head-to-head
(R): CAS 161529-14-2, InChI Key OAHLLOKOSA-N.
(S): CAS 133565-45-4, InChI Key GGYSOQFKNA-N.
Distinct CAS and InChI Key prevent procurement errors between enantiomers and trityl analogs.
Cross-reference with CoA before use.
CAS registry Stereochemical identity Chemical procurement Quality assurance

Application Scenarios


D-Configuration Peptide Therapeutics

The (R)-enantiomer is essential for synthesizing D-amino acid-containing peptides, which exhibit enhanced proteolytic stability compared to all-L peptides. Procurement requires verification of enantiomeric purity (target ≤1.0% enantiomeric impurity by chiral HPLC), as established for the (S)-enantiomer [1]. This compound enables incorporation of a reduced aspartic acid residue (aspartimol) with defined (R)-stereochemistry, critical for the development of protease-resistant peptide drugs, antimicrobial peptides, and retro-inverso peptide mimetics.

Orthogonal Protection in Solid-Phase Synthesis

The compound's orthogonal Fmoc/tBu protection scheme allows standard Fmoc-SPPS assembly: Fmoc is removed by 20% piperidine/DMF while the tert-butyl ester remains intact until final TFA cleavage . This orthogonality is the industry-standard approach for peptides requiring C-terminal modification or side-chain cyclization prior to global deprotection. The (R)-configuration further enables construction of peptides with alternating L/D stereochemistry for β-hairpin and cyclic peptide scaffolds.

Peptidomimetic Synthesis via Alcohol Functionalization

The primary alcohol moiety of this compound serves as a synthetic handle for further derivatization—oxidation to the aldehyde, Mitsunobu inversion, or conversion to leaving groups for nucleophilic displacement—enabling assembly of non-natural peptide backbones [2]. The tert-butyl ester provides acid-labile carboxyl protection that survives these transformations, allowing subsequent deprotection and coupling to amino termini of growing peptide chains.

Chiral Purity QC Reference Standard

Given the availability of both (R)- and (S)-enantiomers with defined CAS numbers (161529-14-2 and 133565-45-4 respectively), these compounds can serve as chiral reference standards for developing and validating HPLC methods to monitor enantiomeric purity of Fmoc-β-amino alcohol building blocks. The demonstrated chiral separation of Fmoc-amino alcohols on Chiralpak AD columns provides a validated analytical framework.

Application
Selection Property
Validation Focus
D-configuration peptide stability studies
Enantiomeric purity (chiral HPLC)
Stereochemical integrity of incorporated residue
Orthogonal SPPS assembly
Fmoc/tBu orthogonality
Deprotection sequence compatibility (piperidine / TFA)
Peptidomimetic derivatization
Primary alcohol as synthetic handle
Compatibility with downstream coupling and oxidation
Chiral reference standard
Defined (R) and (S) CAS identities
HPLC method validation for enantiomeric separation
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